molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8

7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2944300
CAS RN: 329929-56-8
M. Wt: 256.221
InChI Key: NRMOOPDXYOLKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the CAS Number: 329929-56-8 . It has a molecular weight of 256.22 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, including “7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has been known since the beginning of the last century . The complexation properties of these compounds were not studied until 1952 . A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated for their inhibition activities against phytopathogenic bacteria and fungi in vitro .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H8N4O3/c17-9-6-8 (7-4-2-1-3-5-7)13-12-14-10 (11 (18)19)15-16 (9)12/h1-6H, (H,18,19) (H,13,14,15) . The compound forms complexes with first-row transition metals (Cu, Co, Ni, Zn) .


Chemical Reactions Analysis

The compound has been studied for the first time in vitro against five different species of Leishmania spp. (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) as well as Trypanosoma cruzi . It showed higher efficacy than the reference commercial drugs .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 256.22 .

Scientific Research Applications

Therapeutic Target for Metabolic Disorders

The compound’s derivatives, particularly those involving the [1,2,4]triazolo[1,5-a]pyrimidine nucleus, have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to their interaction with fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5, which play a significant role in the development of these diseases .

Bio-isostere for Purines

In medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyrimidine nucleus is considered a possible bio-isostere for purines. Purines are a fundamental component of nucleotides, which are the building blocks of DNA and RNA. This similarity suggests that the compound could mimic purine’s biological roles or interfere with purine-dependent processes .

Antiparasitic Activity

The first-row transition complexes of 7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy against various species of Leishmania spp., which cause leishmaniasis, and Trypanosoma cruzi, responsible for Chagas disease. This indicates its potential as an antiparasitic agent .

Proteomics Research

This compound is available for purchase specifically for proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms and involved in virtually all cell functions. The compound’s role in this field could be related to studying protein interactions and functions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound has shown promising results in vitro against certain species of Leishmania spp. and Trypanosoma cruzi . As a proof of concept, anchoring of a model high-effective-metal complex as an antiparasitic agent on silica nanoparticles was carried out for the first time, and drug-release behavior was evaluated . This new approach for drug vehiculation could be a potential future direction for the use of this compound .

properties

IUPAC Name

7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMOOPDXYOLKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.